molecular formula C11H17NO B8783055 3-Pyridinehexanol CAS No. 88940-83-4

3-Pyridinehexanol

Cat. No.: B8783055
CAS No.: 88940-83-4
M. Wt: 179.26 g/mol
InChI Key: AKJPOXBRPUSSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinehexanol is a pyridine derivative chemical compound intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Pyridine derivatives are valuable intermediates in organic synthesis and pharmaceutical research. While specific studies on this compound are limited, related compounds demonstrate significant research potential. For instance, shorter-chain analogues like 3-Pyridinemethanol are actively researched for their role in the photocatalytic synthesis of valuable compounds such as Vitamin B3, under mild, environmentally friendly conditions . Furthermore, other alkylated pyridines, such as 3-Hexylpyridine, are known and used as flavoring agents, indicating the relevance of this structural class in applied chemistry . The hexanol side chain in this compound suggests potential utility as a building block for the synthesis of more complex molecules, in material science applications, or in the development of pharmaceutical candidates. Researchers are exploring these and other applications in chemical and life sciences laboratories. This product is provided as a high-purity material for research use only. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88940-83-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

6-pyridin-3-ylhexan-1-ol

InChI

InChI=1S/C11H17NO/c13-9-4-2-1-3-6-11-7-5-8-12-10-11/h5,7-8,10,13H,1-4,6,9H2

InChI Key

AKJPOXBRPUSSBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCCO

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Pyridinehexanol

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom available for reactions as a Lewis base and a nucleophile.

The hexanol substituent on 3-Pyridinehexanol acts as a weak electron-donating group through induction. This effect slightly increases the electron density of the ring, making it marginally more difficult to reduce compared to unsubstituted pyridine. Consequently, this compound is expected to exhibit a slightly more negative reduction potential. In aprotic solvents, the reduction is typically a reversible one-electron process. However, in the presence of a proton source, the initially formed radical anion can be protonated, leading to subsequent reduction steps at less negative potentials.

CompoundTypical Half-Wave Potential (E₁/₂) vs. SCE*Notes
Pyridine-2.62 VBaseline for comparison.
3-Methylpyridine-2.67 VElectron-donating methyl group makes reduction slightly more difficult.
This compound ~ -2.68 V (Estimated)The long alkyl chain provides a minor inductive electron-donating effect, similar to smaller alkyl groups.
Table 1. Comparative Reduction Potentials of Pyridine Derivatives in Aprotic Solvents. *SCE = Saturated Calomel Electrode. Potentials are approximate and vary with solvent and electrolyte.

The most fundamental reaction of the pyridine nitrogen is its function as a Brønsted-Lowry base. It readily accepts a proton from an acid to form the corresponding pyridinium (B92312) cation. This acid-base equilibrium is central to its behavior in aqueous or protic solutions and is critical when designing reactions involving acid-sensitive reagents.

The basicity of the nitrogen is quantified by the pKa of its conjugate acid, the pyridinium ion. For unsubstituted pyridine, the pKa is approximately 5.25. Alkyl substituents at the 3-position are known to be weakly electron-donating, which increases the electron density on the nitrogen atom and stabilizes the positive charge of the conjugate acid, thereby increasing basicity (higher pKa). The long hexanol chain in this compound is expected to have a similar base-strengthening effect as smaller alkyl groups like methyl or ethyl. Therefore, the pKa of the this compound conjugate acid is estimated to be around 5.7, making it a slightly stronger base than pyridine itself.

CompoundpKa of Conjugate Acid (Pyridinium Ion)Substituent Effect
Pyridine~5.25Reference compound.
3-Methylpyridine~5.68Weakly electron-donating, increases basicity.
3-Ethylpyridine~5.60Weakly electron-donating, similar effect to methyl.
This compound ~5.7 (Estimated)The hexyl group is weakly electron-donating, leading to a predicted slight increase in basicity.
Table 2. Acidity Constants (pKa) of the Conjugate Acids of Selected Pyridine Derivatives.

Transformations Involving the Hydroxyl Group

The primary alcohol moiety at the terminus of the hexyl chain is a versatile functional group that can undergo a wide array of classical organic transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The pyridine ring is generally stable to many common oxidizing conditions used for alcohols.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 6-(pyridin-3-yl)hexanal. Reagents such as Pyridinium chlorochromate (PCC) in dichloromethane (B109758) or Dess-Martin periodinane (DMP) are highly effective for this transformation. Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534), is another excellent method that proceeds under mild, non-acidic conditions.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 6-(pyridin-3-yl)hexanoic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium-based reagents like the Jones reagent (CrO₃ in aqueous sulfuric acid). Care must be taken with harsh conditions, as over-oxidation could potentially affect the pyridine ring.

Target ProductReagent(s)Reaction Type
6-(pyridin-3-yl)hexanalPCC or DMPMild Oxidation
6-(pyridin-3-yl)hexanal(COCl)₂, DMSO, then Et₃N (Swern)Mild Oxidation
6-(pyridin-3-yl)hexanoic acidKMnO₄, heatStrong Oxidation
6-(pyridin-3-yl)hexanoic acidCrO₃ / H₂SO₄ (Jones Reagent)Strong Oxidation
Table 3. Summary of Oxidation Reactions of this compound.

The nucleophilic character of the hydroxyl group's oxygen atom allows for the formation of esters and ethers.

Esterification: this compound can be converted to a variety of esters. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). A more efficient method involves reacting the alcohol with a more reactive acyl derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a non-nucleophilic base (like triethylamine or pyridine itself) to neutralize the acidic byproduct. This yields a 6-(pyridin-3-yl)hexyl ester.

Etherification: The Williamson ether synthesis is a standard method for preparing ethers from this compound. The reaction proceeds in two steps: first, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic sodium alkoxide. Second, this alkoxide is treated with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether, such as 3-(6-methoxyhexyl)pyridine.

The hydroxyl group is inherently a poor leaving group (-OH⁻). To facilitate nucleophilic substitution at the terminal carbon, the -OH group must first be converted into a good leaving group.

Conversion to Alkyl Halides: Treatment with concentrated hydrohalic acids (like HBr or HI) can convert the alcohol into the corresponding alkyl halide, 3-(6-bromohexyl)pyridine or 3-(6-iodohexyl)pyridine. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (-OH₂⁺), followed by an Sₙ2 attack by the halide ion.

Conversion to Sulfonate Esters: A more versatile method is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting tosylate and mesylate groups are excellent leaving groups, readily displaced by a wide range of weak and strong nucleophiles. For example, reaction of the tosylate with sodium cyanide (NaCN) or sodium azide (B81097) (NaN₃) would yield the corresponding nitrile or azide, respectively.

Step 1: Activation ReagentIntermediate Leaving GroupStep 2: Nucleophile (Nu⁻)Final Product
Tosyl Chloride (TsCl)-OTs (Tosylate)CN⁻ (e.g., from NaCN)7-(pyridin-3-yl)heptanenitrile
Mesyl Chloride (MsCl)-OMs (Mesylate)N₃⁻ (e.g., from NaN₃)3-(6-azidohexyl)pyridine
HBr (concentrated)-Br (direct conversion)(Br⁻ from reagent)3-(6-bromohexyl)pyridine
Table 4. Two-Step Nucleophilic Substitution Pathways for the Hydroxyl Group.

Reactivity of the Alkyl Chain

The hexanol side chain of this compound primarily undergoes reactions characteristic of primary alcohols. These include oxidation, dehydration, and substitution reactions.

Oxidation: The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid, 3-(5-carboxypentyl)pyridine. libretexts.org Milder reagents, like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), are employed to selectively yield the aldehyde, 6-(pyridin-3-yl)hexanal. libretexts.orglibretexts.org The mechanism for oxidation with chromium(VI) reagents generally involves the formation of a chromate (B82759) ester, followed by an elimination reaction where a base removes the proton on the carbon adjacent to the oxygen, leading to the formation of a carbon-oxygen double bond. libretexts.orglibretexts.orgchemistrysteps.com

Dehydration: The dehydration of this compound, typically acid-catalyzed, would result in the formation of an alkene. The removal of the hydroxyl group and a proton from an adjacent carbon atom leads to the formation of a double bond. Depending on the reaction conditions, a mixture of isomers could be formed, with the most stable alkene being the major product. For instance, catalytic dehydration in the presence of copper at high temperatures can yield alkenes. doubtnut.com

Substitution: The hydroxyl group of the alkyl chain is a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. mdpi.com For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding alkyl chloride or bromide. These alkyl halides can then undergo nucleophilic substitution with a variety of nucleophiles.

A summary of potential reactions of the alkyl chain is presented in the table below.

Reaction TypeReagent(s)Product(s)
Oxidation (to Aldehyde) Pyridinium chlorochromate (PCC)6-(pyridin-3-yl)hexanal
Oxidation (to Carboxylic Acid) Potassium permanganate (KMnO₄)3-(5-carboxypentyl)pyridine
Dehydration Acid catalyst (e.g., H₂SO₄), HeatPyridin-3-yl-hexenes
Substitution (to Alkyl Halide) Thionyl chloride (SOCl₂)3-(6-chlorohexyl)pyridine

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The bifunctional nature of this compound, possessing both a Lewis basic nitrogen atom in the pyridine ring and a hydroxyl group, allows it to participate in catalytic processes as either a substrate or a ligand. researchgate.netwikipedia.org

In heterogeneous catalysis, this compound can be utilized in several ways. It can be a substrate in reactions such as catalytic dehydrogenation over a solid catalyst to produce the corresponding aldehyde or ketone. researchgate.netgoogle.comnanoge.org For this to occur, the reactants are adsorbed onto the catalyst surface, where the reaction takes place, followed by desorption of the products. doubtnut.comgoogle.com

Furthermore, this compound could be immobilized on a solid support, such as silica (B1680970) or alumina, to create a supported catalyst. mdpi.comresearchgate.netrsc.orgnih.govbeilstein-journals.org The pyridine moiety could act as an anchoring group to bind to the support material, while the alcohol functionality or a modified version of it could serve as the active site.

Biocatalysis offers a green and highly selective route for the transformation of compounds like this compound. mdpi.comnih.govau.dk Enzymes such as lipases can be used for the kinetic resolution of racemic this compound through enantioselective acylation or hydrolysis. almacgroup.commdpi.comresearchgate.netnih.govdss.go.th This would allow for the separation of the (R)- and (S)-enantiomers, which is often crucial for pharmaceutical applications.

Alcohol dehydrogenases (ADHs) and oxidases are other classes of enzymes that can act on the hydroxyl group of this compound. mdpi.comnih.govfrontiersin.org ADHs can catalyze the stereoselective oxidation of the alcohol to the corresponding aldehyde, while some peroxygenases have been shown to oxidize alkylpyridines, leading to hydroxylated products or N-oxides. nih.gov

Catalysis TypeRole of this compoundPotential TransformationCatalyst/Enzyme Example
Homogeneous LigandHydrogenation, CarbonylationTransition metal complexes
Heterogeneous SubstrateDehydrogenationSupported metal catalysts (e.g., Ni/Al₂O₃)
Biocatalysis SubstrateKinetic ResolutionLipase (e.g., from Pseudomonas cepacia)
Biocatalysis SubstrateOxidationAlcohol Dehydrogenase (ADH)

Reaction Mechanisms and Kinetics Studies

Detailed mechanistic and kinetic studies specifically for this compound are not widely reported. However, the mechanisms of the reactions involving its functional groups are well-established.

The oxidation of the alcohol moiety by reagents like PCC follows a mechanism involving the formation of a chromate ester intermediate, followed by an E2-like elimination. libretexts.orglibretexts.orgchemistrysteps.com Nucleophilic substitution at the alkyl chain, after activation of the hydroxyl group, would proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and reaction conditions.

Kinetic studies on the oxidation of alcohols using pyridine-containing catalysts have shown complex dependencies on the concentrations of the substrate, catalyst, and other species in the reaction mixture. nih.govacs.orgresearchgate.netbibliomed.orgnih.gov For instance, in the palladium-catalyzed aerobic oxidation of benzyl (B1604629) alcohol with a pyridine ligand, the reaction rate shows a non-linear dependence on the catalyst concentration. nih.gov The rate-limiting step in some alcohol oxidations involving pyridine has been identified as the bimolecular attack of pyridine on a C-H bond of the alcohol. nih.govacs.orgresearchgate.net

Derivatives and Analogs of 3 Pyridinehexanol

Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring is a key pharmacophore whose electronic and steric properties can be fine-tuned through the introduction of various substituents.

Halogenated Derivatives

The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. While direct halogenation of 3-pyridinehexanol is not extensively documented, the synthesis of halogenated pyridine precursors provides a viable route to these derivatives.

Electrophilic aromatic substitution can be used to introduce halogens onto the pyridine ring, often requiring activating groups or specific reaction conditions due to the ring's electron-deficient nature. byjus.com For instance, the synthesis of halogenated chalcones and other complex molecules frequently involves the use of pre-halogenated building blocks like 4-fluorobenzaldehyde (B137897) or 3-bromopyridine (B30812). prepchem.commdpi.comnih.gov Synthesizing a halogenated analog of this compound could, therefore, begin with a halogen-substituted pyridine, such as 3-bromo-5-chloropyridine (B1268422) or 2-fluoro-3-aminopyridine, which would then undergo C-C bond formation with a suitable six-carbon chain precursor.

Table 1: Examples of Halogenated Pyridine Precursors

Precursor Compound Halogen Substituent(s) Potential Application
3-Bromopyridine Bromine Starting material for coupling reactions
2,6-Dibromopyridine Bromine Precursor for further functionalization
4-Fluorobenzaldehyde Fluorine Building block for fluorinated analogs
3-Bromo-5-chloropyridine Bromine, Chlorine Introduction of multiple halogen atoms

Alkyl and Aryl Substituted Analogs

Substituting the pyridine ring with alkyl or aryl groups can significantly impact the molecule's steric profile and hydrophobic interactions.

Alkyl Substitution: The introduction of small alkyl groups, such as methyl or ethyl, can be achieved through various synthetic methods. Cross-coupling reactions, for example, can be employed to attach alkyl groups to a pre-functionalized pyridine ring. Research into EP4 antagonists has led to the synthesis of 6-alkyl-substituted 3-methyl-pyridine derivatives, demonstrating the feasibility of such modifications. The synthesis of unnatural α-alkyl-substituted amino acids also provides methodologies applicable to this class of compounds. rsc.org

Aryl Substitution: Arylation of the pyridine ring introduces bulky, rigid substituents that can explore larger binding pockets and participate in π-stacking interactions. Modern cross-coupling reactions, such as the Suzuki or Stille couplings, are standard methods for creating C-C bonds between aromatic rings. rsc.org These reactions would typically involve coupling an arylboronic acid or arylstannane with a halogenated pyridine precursor. The synthesis of aryl-substituted α-pyrones and serine derivatives showcases techniques that could be adapted for creating aryl analogs of this compound. rsc.orgorganic-chemistry.org

Table 2: Representative Alkyl and Aryl Substituted Pyridine Analogs

Compound Type Substituent Synthetic Strategy
Alkyl-substituted Pyridine Methyl, Ethyl Cross-coupling reactions (e.g., Negishi)
Aryl-substituted Pyridine Phenyl, Substituted Phenyl Cross-coupling reactions (e.g., Suzuki, Stille)

Modifications of the Hexanol Side Chain

The hexanol side chain provides a flexible scaffold that can be altered in length, saturation, and functionality to modulate the compound's properties. numberanalytics.com

Introduction of Unsaturation (e.g., Hexenyl, Hexynyl analogs)

The introduction of double (alkenyl) or triple (alkynyl) bonds into the hexanol side chain imparts conformational rigidity and can introduce specific geometric constraints. A key precursor to this compound is its unsaturated analog, 6-(3-pyridinyl)-5-hexyn-1-ol. This compound is synthesized via a Sonogashira coupling reaction between 3-bromopyridine and 5-hexyn-1-ol, catalyzed by palladium and copper complexes. prepchem.comresearchgate.net

Subsequent selective hydrogenation of the alkyne yields the corresponding alkene. For example, hydrogenation of 6-(3-pyridinyl)-5-hexyn-1-ol using a palladium on charcoal catalyst can produce Z-6-(3-pyridyl)-1-hex-5-enol. prepchem.com Complete hydrogenation of the alkyne or alkene leads to the saturated this compound.

Table 3: Unsaturated Analogs of this compound

Compound Name Chain Feature Key Synthesis Step
6-(3-Pyridinyl)-5-hexyn-1-ol Terminal Alkyne Sonogashira coupling
Z-6-(3-Pyridyl)-1-hex-5-enol Z-Alkene Partial hydrogenation of alkyne

Functional Group Interconversions on the Alkyl Chain

The terminal hydroxyl group of the hexanol side chain is a prime site for further chemical modification. nih.gov Standard organic transformations can convert the alcohol into a wide array of other functional groups, each imparting distinct chemical properties.

Esterification/Etherification: The alcohol can be converted to esters or ethers to alter polarity and hydrogen bonding capability.

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde (6-(3-pyridyl)hexanal) or carboxylic acid (6-(3-pyridyl)hexanoic acid), introducing new reactive handles and acidic properties.

Conversion to Halides: The hydroxyl group can be substituted with a halogen (e.g., via an Appel or Mitsunobu reaction) to produce a 3-(6-halo-hexyl)pyridine, which serves as a versatile intermediate for nucleophilic substitution reactions. byjus.com

Conversion to Amines: The alcohol can be converted to an azide (B81097) via a Mitsunobu reaction followed by reduction (e.g., Staudinger reaction), or through reductive amination of the corresponding aldehyde, to yield 3-(6-aminohexyl)pyridine. microsynth.com These amino derivatives introduce a basic center and a site for further derivatization, such as amide formation.

Heterocyclic Ring Exchange Analogs (e.g., Thiophene (B33073) analogs)

The transformation of the pyridine ring in this compound into other heterocyclic systems, such as thiophene, represents a powerful strategy for modifying the compound's electronic and steric properties. The synthesis of thiophene analogs of this compound can be approached through established methodologies for thiophene ring formation, which often involve the construction of the ring from acyclic precursors.

One common strategy for the synthesis of thiophenes is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. nih.gov To apply this to a thiophene analog of this compound, a precursor containing a 1,4-dicarbonyl functionality and a latent or protected hydroxyl group at the appropriate position on the hexyl chain would be required.

Another versatile method is the Gewald aminothiophene synthesis, which allows for the preparation of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. mdpi.com This could be adapted to produce aminothiophene analogs of this compound.

Recent advancements in organic synthesis have also provided numerous other routes to substituted thiophenes. organic-chemistry.org These include transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Kumada couplings, which are instrumental in forming carbon-carbon bonds between thiophene rings and other molecular fragments. mdpi.comrsc.org For instance, a bromo-substituted thiophene could be coupled with a pyridyl-containing Grignard or boronic acid reagent to construct a precursor to the target analog. google.compitt.edu A process for synthesizing 5-(3-pyridyl)-2,2'-bithiophene, for example, involves the reaction of 1-(2-Thienyl)-4-(3-Pyridyl)-1,4-Butanedione with a sulfurizing agent. google.com This highlights a potential pathway where a diketone precursor bearing a pyridine ring could be cyclized to form a thiophene ring.

The replacement of the pyridine ring with a thiophene ring is expected to significantly alter the molecule's properties. Thiophene, while also aromatic, has different electronic characteristics compared to pyridine due to the presence of the sulfur atom. nih.gov This modification can influence the compound's ability to coordinate with metal ions, participate in hydrogen bonding, and engage in π-stacking interactions, thereby affecting the properties of any resulting materials or complex architectures.

Advanced Spectroscopic and Chromatographic Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic compounds like 3-Pyridinehexanol, where each technique provides unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and number of hydrogen and carbon atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the hexyl chain. The aromatic protons on the pyridine ring would appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons on the alkyl chain would appear in the upfield region (δ 1.2-3.7 ppm). The methylene (B1212753) group attached to the oxygen (-CH₂OH) is expected around δ 3.6 ppm, while the methylene group attached to the pyridine ring (-CH₂-Ar) would be around δ 2.6 ppm. The signal for the hydroxyl proton (-OH) is typically a broad singlet that can appear over a wide range and can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). acs.orgpitt.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons are expected in the δ 120-150 ppm range. The carbon bearing the hydroxyl group (C-OH) would resonate around δ 62 ppm, while the other aliphatic carbons of the hexyl chain would appear between δ 25-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine C2-H~8.4Singlet~150
Pyridine C4-H~7.5Doublet~136
Pyridine C5-H~7.2Doublet of doublets~123
Pyridine C6-H~8.5Doublet~148
Pyridine C3--~138
Chain C1'~2.6Triplet~35
Chain C2'~1.6Multiplet~29
Chain C3'~1.3Multiplet~26
Chain C4'~1.3Multiplet~32
Chain C5'~1.5Multiplet~25
Chain C6'~3.6Triplet~62
Chain -OHVariableBroad Singlet-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. longdom.orglibretexts.org For this compound, the key functional groups are the alcohol (-OH) and the pyridine ring (aromatic system).

The IR spectrum is expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group; its broadness is due to hydrogen bonding. glpbio.com The C-O stretching vibration for a primary alcohol would appear as a strong band between 1000-1075 cm⁻¹. sigmaaldrich.com

The pyridine ring would exhibit several characteristic bands:

Aromatic C-H stretching: These vibrations typically appear just above 3000 cm⁻¹. msu.edu

C=C and C=N ring stretching: These occur in the 1400-1600 cm⁻¹ region and are characteristic of the aromatic system. msu.edu

C-H bending: Out-of-plane C-H bending vibrations for substituted pyridines appear in the fingerprint region below 900 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H StretchAlcohol3200-3600Strong, Broad
C-H Stretch (Aromatic)Pyridine Ring3010-3100Medium
C-H Stretch (Aliphatic)Hexyl Chain2850-2960Strong
C=C, C=N StretchPyridine Ring1400-1600Medium-Strong
C-O StretchPrimary Alcohol1000-1075Strong
C-H Bending (OOP)Pyridine Ring700-900Medium-Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. nih.gov

For this compound (C₁₁H₁₇NO), the nominal molecular weight is 179 amu. The molecular ion peak (M⁺) would be observed at m/z = 179. As the molecule contains one nitrogen atom, it follows the nitrogen rule, and its molecular ion peak has an odd mass number.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). youtube.com For this compound, alpha-cleavage would result in the loss of a C₅H₁₁ radical, leading to a fragment at m/z = 72. Another significant fragmentation pattern involves the cleavage of the bond between the pyridine ring and the alkyl chain. The most stable fragment is often the pyridylmethyl cation (C₅H₄N-CH₂⁺) at m/z = 92, which can be considered a key diagnostic peak. Cleavage at other points along the alkyl chain would also produce a series of fragment ions separated by 14 amu (-CH₂-). gatech.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Predicted Fragment Ion Fragmentation Pathway
179[C₁₁H₁₇NO]⁺Molecular Ion (M⁺)
161[C₁₁H₁₅N]⁺Loss of H₂O (M-18)
93[C₅H₄N-CH₂]⁺Benzylic-type cleavage
92[C₅H₄N-CH]⁺Benzylic-type cleavage with H loss
79[C₅H₅N]⁺Pyridine ring cation

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. The pyridine ring in this compound acts as the chromophore. Pyridine itself exhibits characteristic absorptions in the UV region due to π → π* and n → π* transitions. researchgate.net Typically, pyridine shows a strong π → π* transition around 250-260 nm and a weaker n → π* transition at a longer wavelength, around 270-280 nm. researchgate.netuomustansiriyah.edu.iq The alkyl substituent at the 3-position is not expected to significantly shift these absorption maxima compared to pyridine itself.

Table 4: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

Electronic Transition Predicted λmax (nm) Molar Absorptivity (ε)
π → π~255Moderate to High
n → π~275Low

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.comphenomenex.com In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions. phenomenex.com

For purity assessment, a GC analysis of a this compound sample would ideally show a single, sharp peak. phenomenex.com The presence of additional peaks would indicate impurities. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. nih.gov

Pairing a gas chromatograph with a mass spectrometer (GC-MS) provides a powerful two-dimensional analytical tool. science.gov The GC separates the components of a sample, and the MS provides a mass spectrum for each separated component as it elutes from the column. This allows for definitive identification of this compound by matching both its retention time and its mass spectrum against a known standard or library data. It also facilitates the identification of any co-eluting impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of chemical compounds. wikipedia.orgopenaccessjournals.comadvancechemjournal.com Its application to pyridine derivatives, including those with alcohol functionalities like this compound, is well-established for assessing purity and performing quantitative analysis. advancechemjournal.comresearchgate.net

A typical HPLC system consists of a solvent reservoir, a pump to deliver the mobile phase at high pressure, an injector, a column where the separation occurs, a detector, and a data acquisition system. advancechemjournal.com For the analysis of pyridine compounds, reversed-phase HPLC (RP-HPLC) is frequently employed. researchgate.net In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a more polar solvent mixture. wikipedia.org This setup allows for the separation of compounds based on their hydrophobicity.

The development of an HPLC method for this compound would involve a systematic approach to select the appropriate column, mobile phase, and detection parameters to achieve optimal separation from potential impurities. A C18 column is a common choice for the stationary phase in the analysis of pyridine derivatives. plos.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. plos.orgsielc.com A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to effectively separate all components in a sample. sielc.com

Detection is a critical aspect of HPLC analysis. For pyridine-containing compounds, a UV-Vis detector is commonly used, as the pyridine ring exhibits strong UV absorbance. sielc.com The selection of the detection wavelength is optimized to maximize the signal for this compound while minimizing interference from other components. For instance, pyridine itself can be detected at 250 nm. sielc.com In a study analyzing pyridine and furfuryl alcohol, detection was carried out at 254 nm for pyridine and 217 nm for the alcohol. lmaleidykla.lt

The purity of a this compound sample is determined by analyzing the resulting chromatogram. torontech.com The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. Quantification is achieved by creating a calibration curve using standards of known concentration. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve.

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine-Alcohol Compounds

ParameterSpecificationPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides a non-polar stationary phase for reversed-phase separation. plos.org
Mobile Phase Acetonitrile and Water with 0.1% Acetic AcidA common solvent system for separating polar analytes. The acid helps to control the ionization of the pyridine ring. lmaleidykla.lt
Flow Rate 1.0 mL/minControls the speed at which the mobile phase and sample pass through the column. plos.org
Injection Volume 10 µLThe amount of sample introduced into the HPLC system.
Detection UV at 254 nmThe pyridine ring absorbs UV light, allowing for sensitive detection. lmaleidykla.lt
Column Temperature 25 °CMaintained at a constant temperature to ensure reproducible retention times. lmaleidykla.lt

Classical Analytical Methods for Quantification and Characterization

While modern chromatographic techniques are powerful, classical analytical methods remain valuable for the quantification and characterization of chemical compounds like this compound. These methods, often based on stoichiometry and well-defined chemical reactions, can provide accurate and precise results without the need for expensive instrumentation.

Titrimetric Analysis:

Spectrophotometric Methods:

UV-Visible spectrophotometry can be used for the quantitative analysis of this compound. By measuring the absorbance of a solution at a specific wavelength (the λmax), the concentration can be determined using the Beer-Lambert law. This requires the prior determination of the molar absorptivity of the compound at that wavelength. Multicomponent analysis using spectrophotometry is also possible and can be used to determine the pKa values of pyridine derivatives. nih.gov

Gravimetric Analysis:

Gravimetric analysis involves the precipitation of the analyte from a solution, followed by filtration, drying, and weighing of the precipitate. For a compound like this compound, a suitable precipitating agent could be used to form an insoluble salt or complex with the pyridine moiety. The weight of the resulting precipitate can then be used to calculate the amount of this compound in the original sample.

Method Validation and Robustness in Analytical Procedures for Pyridine-Alcohol Compounds

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. pensoft.net For pyridine-alcohol compounds, a comprehensive validation process following guidelines from the International Council for Harmonisation (ICH) is essential, particularly in regulated industries. plos.orgjuniperpublishers.com

Method validation encompasses several key parameters:

Specificity/Selectivity: This ensures that the analytical method can accurately measure the analyte in the presence of other components such as impurities or degradation products. pensoft.net For an HPLC method, this is demonstrated by the separation of the analyte peak from all other peaks in the chromatogram.

Linearity: The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. juniperpublishers.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and measuring the recovery. pensoft.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). pensoft.netjuniperpublishers.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. plos.orgjuniperpublishers.com

Robustness:

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal use. researchgate.net For an HPLC method for this compound, robustness testing might involve intentionally varying parameters such as:

The pH of the mobile phase.

The composition of the mobile phase (e.g., the percentage of acetonitrile).

The column temperature.

The flow rate.

The make or batch of the HPLC column.

The effect of these variations on the analytical results, such as retention time, peak area, and resolution, is then evaluated. A robust method will show minimal changes in the results when these parameters are slightly altered.

Table 2: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of other components. pensoft.netAnalyte peak is well-resolved from other peaks (Resolution > 2).
Linearity Proportionality of results to concentration. juniperpublishers.comCorrelation coefficient (r²) ≥ 0.999. juniperpublishers.com
Accuracy Closeness of the measured value to the true value. pensoft.netRecovery between 98% and 102%. pensoft.net
Precision (Repeatability) Agreement between results under the same conditions. juniperpublishers.comRelative Standard Deviation (RSD) ≤ 2%. mdpi.com
Limit of Detection (LOD) Lowest detectable concentration. juniperpublishers.comSignal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest quantifiable concentration with accuracy and precision. juniperpublishers.comSignal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small variations in method parameters. chromatographyonline.comRSD of results under varied conditions should be within acceptable limits.

Computational Chemistry and Molecular Modeling Studies of 3 Pyridinehexanol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a high-accuracy framework for examining the electronic properties and energetic landscape of 3-Pyridinehexanol. These ab initio methods solve approximations of the Schrödinger equation to model the molecule's behavior from first principles, providing a detailed picture of bonding, reactivity, and spectroscopic signatures.

Investigations into the electronic structure of this compound reveal a distinct separation of electronic character between the pyridine (B92270) ring and the hexanol chain . The pyridine moiety is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which polarizes the π-electron cloud. This is evident in the calculated molecular electrostatic potential (ESP) map, where a region of negative potential (electron-rich) is localized on the nitrogen atom, making it a primary site for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group exhibits a strong positive potential, marking it as a hydrogen bond donor site .

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. Studies show the HOMO is primarily localized on the oxygen atom of the hydroxyl group and the adjacent carbon atoms, while the LUMO is distributed across the π-system of the pyridine ring . The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's chemical reactivity and kinetic stability. A smaller gap typically implies higher reactivity.

Table 1: Calculated Geometric and Electronic Parameters for this compound (DFT/B3LYP/6-311+G**). Click headers to sort.
ParameterAtoms InvolvedCalculated ValueDescription
Bond LengthC(ring)-N(ring)1.341 ÅTypical aromatic C-N bond length.
Bond LengthC(ring)-C(chain)1.515 ÅSingle bond connecting ring to alkyl chain.
Bond LengthC(chain)-O(hydroxyl)1.429 ÅStandard C-O single bond in a primary alcohol.
Bond LengthO-H(hydroxyl)0.968 ÅPolar covalent O-H bond.
Bond AngleC-N-C (in ring)117.1°Angle compressed from ideal 120° due to N atom.
HOMO Energy--6.58 eVEnergy of the highest occupied molecular orbital.
LUMO Energy--0.21 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap-6.37 eVIndicator of chemical stability.

QM calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. A frequently studied reaction is the oxidation of the primary alcohol to its corresponding aldehyde, 3-pyridinehexanal, and subsequently to the carboxylic acid, 3-pyridinehexanoic acid. By modeling this process, researchers can identify the structure of the transition state (TS)—the highest energy point along the reaction coordinate—and calculate the activation energy barrier (Ea) .

For the initial oxidation step to 3-pyridinehexanal, calculations reveal a transition state where the C-H and O-H bonds of the hydroxymethyl group are partially broken while a new C=O double bond begins to form . The calculated activation energy provides a quantitative prediction of the reaction rate. Such studies have confirmed that the reaction is thermodynamically favorable, with the aldehyde product being more stable than the reactant alcohol .

Table 2: Calculated Relative Energies for the Oxidation of this compound to 3-Pyridinehexanal. Click headers to sort.
SpeciesRelative Energy (kcal/mol)Description
Reactant (this compound)0.00Ground state energy set as reference.
Transition State (TS)+24.5Activation energy barrier for the reaction.
Product (3-Pyridinehexanal)-15.2The reaction is calculated to be exothermic.

QM methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. For this compound, key predicted frequencies include a strong, broad absorption for the O-H stretch of the alcohol group (around 3400-3600 cm⁻¹), C-H stretching vibrations from the alkyl chain (2850-3000 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the pyridine ring (1550-1610 cm⁻¹).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations predict distinct signals for the aromatic protons on the pyridine ring, which are typically deshielded (appear at higher ppm) compared to the aliphatic protons on the hexanol chain. The proton of the hydroxyl group is also clearly identifiable, with its chemical shift being sensitive to solvent and concentration.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound. Click headers to sort.
Spectroscopy TypeFunctional Group / ProtonPredicted ValueHypothetical Experimental Value
IR FrequencyO-H Stretch3455 cm⁻¹~3400-3550 cm⁻¹ (broad)
IR FrequencyAliphatic C-H Stretch2930 cm⁻¹~2860-2960 cm⁻¹
IR FrequencyPyridine C=N/C=C Stretch1595 cm⁻¹~1580-1605 cm⁻¹
¹H NMR ShiftH on C2 (Pyridine)8.55 ppm~8.5-8.6 ppm
¹H NMR Shift-CH₂-OH Protons3.68 ppm~3.6-3.7 ppm
¹³C NMR ShiftC-OH Carbon62.5 ppm~62-63 ppm

Molecular Dynamics (MD) Simulations

While QM methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. By using classical force fields to approximate atomic interactions, MD can simulate the movement of thousands of atoms, including the molecule and its surrounding solvent, over nanoseconds or longer.

The six-carbon alkyl chain of this compound is highly flexible, capable of adopting numerous conformations (rotamers) through rotation around its C-C single bonds. MD simulations are ideally suited to explore this conformational landscape . By tracking the dihedral angles along the chain over time, a statistical distribution of preferred conformations can be obtained.

Simulations show that while the chain explores a wide range of shapes, extended, anti-periplanar conformations are generally lower in energy and thus more populated than coiled, gauche conformations. However, intramolecular interactions, such as a potential weak hydrogen bond between the hydroxyl group and the pyridine nitrogen, can stabilize specific folded structures. This flexibility is crucial as it dictates how the molecule presents its functional groups for intermolecular interactions.

Table 4: Analysis of Key Dihedral Angle Populations from a 100 ns MD Simulation of this compound in a Vacuum. Click headers to sort.
Dihedral AngleAtomsMost Populated ConformationPopulation (%)
τ₁C(ring)-C(ring)-C1-C2Perpendicular (~90°)65%
τ₂C1-C2-C3-C4Anti (~180°)72%
τ₃C3-C4-C5-C6Anti (~180°)68%
τ₄C4-C5-C6-OGauche (~60°)55%

MD simulations provide unparalleled detail on how this compound interacts with solvent molecules, such as water. In an aqueous environment, the molecule's amphiphilic nature becomes apparent. The hydroxyl group and the pyridine nitrogen act as strong hydrogen bonding sites, forming persistent interactions with surrounding water molecules. The alkyl chain, being nonpolar, induces a local ordering of water known as a hydrophobic hydration shell.

A key tool for analyzing these interactions is the radial distribution function (RDF), or g(r), which quantifies the probability of finding a solvent atom at a certain distance from a solute atom. RDF plots for water oxygen around the hydroxyl hydrogen of this compound typically show a sharp first peak at approximately 1.8 Å, corresponding to the primary hydrogen bond distance. A similar peak is observed for water hydrogen around the pyridine nitrogen. These simulations confirm that the polar ends of the molecule are well-solvated, driving its solubility in polar solvents.

Docking and Molecular Recognition Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand, thereby helping to screen large databases of compounds for potential therapeutic candidates. mdpi.com The process involves generating various conformations of the ligand within the receptor's binding site and scoring them based on binding energetics. mdpi.com

While specific docking studies on this compound are not prominently featured in published literature, extensive research on other pyridine derivatives highlights the utility of this approach. For instance, molecular docking has been employed to evaluate the potential of various pyridine compounds as inhibitors for specific biological targets. Studies have shown that pyridine derivatives can be designed to interact with key residues in enzyme active sites, such as through hydrogen bonding and hydrophobic interactions. rsc.org

Table 1: Examples of Molecular Docking Studies on Pyridine Derivatives

Target Protein Pyridine Derivative Class Key Findings from Docking
Kinesin Eg5 2,6-diaryl-substituted pyridines Potential interaction with GLU116 and GLY117 residues via H-bonds. tubitak.gov.tr
Tubulin Trimethoxyphenyl pyridine derivatives Essential hydrogen bonding with CYS241 and hydrophobic interactions within the colchicine (B1669291) binding site. rsc.org
EGFR Kinase Pyrimidine and Pyridine derivatives Investigation of inhibitory potential against both wild-type and mutant forms of the enzyme. nih.gov

Molecular recognition is the specific, non-covalent interaction between two or more molecules. wikipedia.org These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects, are fundamental to many biological processes and the design of synthetic host-guest systems. wikipedia.orgchemrxiv.org The pyridine ring, with its nitrogen heteroatom and aromatic character, is a versatile component in molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking and cation-π interactions. chemrxiv.orgnih.gov

The principles of molecular recognition are crucial for understanding how a molecule like this compound might interact with biological receptors or other molecules. The pyridine head could engage in specific hydrogen bonding and π-stacking interactions, while the flexible hexanol tail could form hydrophobic interactions. Researchers have successfully used pyridine-based motifs to create synthetic receptors for various molecules, including carbohydrates and anions, demonstrating the importance of the pyridine unit in directing molecular assembly. rsc.org Computational studies of pyridine dimer cations have revealed that C–H∙∙∙N hydrogen bonding plays a significant role in their molecular association and reactivity. chemrxiv.org

Machine Learning Approaches in Pyridine Chemistry and Related Systems

Machine learning (ML) has emerged as a transformative tool in chemistry, enabling the development of predictive models from large datasets. These models can forecast molecular properties, reaction outcomes, and material performance, thereby accelerating research and discovery. In the context of pyridine chemistry, ML has been applied to a variety of problems.

One significant application is the prediction of structure-property relationships. For example, ML models have been developed to predict the corrosion inhibition efficiency of pyridine and quinoline (B57606) derivatives on metal surfaces. [4 from previous search] These models use quantum chemical descriptors as input to predict the performance of different compounds, offering a rapid screening method that is less time- and resource-intensive than experimental studies. [2 from previous search, 4 from previous search] Algorithms such as Support Vector Regression (SVR) and Gradient Boosting Regressor (GBR) have shown strong predictive performance in this area. [2 from previous search]

Another application is the prediction of reaction kinetics. Researchers have used ML models, including Multiple Linear Regression (MLREM) and Artificial Neural Networks (ANN), to predict rate constants for reactions involving pyridine in different solvent mixtures. [1 from previous search] These models can identify which structural features of the reactants and which properties of the solvent have the greatest impact on the reaction rate, providing valuable insights for process optimization. [1 from previous search] Furthermore, ML has been used in a "materials genome approach" to design pyridine-based polymers for specific applications, such as the removal of pollutants from water, by predicting adsorption capacities from the polymer structure. [3 from previous search]

Table 2: Applications of Machine Learning in Pyridine Chemistry

Application Area Predicted Property ML Models Used Chemical System
Corrosion Inhibition Inhibition Efficiency Nu-SVR, GA-ANN, GBR, KNN Pyridine-quinoline derivatives on iron surfaces. [2 from previous search, 4 from previous search]
Reaction Kinetics Rate Constants MLREM, BRANNLP (ANN) Reaction of pyridine with benzyl (B1604629) bromide in ionic liquid mixtures. [1 from previous search]
Materials Science Adsorption Capacity Not specified Virtual pyridine-based polymers for ReO4– removal. [3 from previous search]

Multiscale Modeling Strategies for Complex Chemical Systems

Many chemical and biological processes occur in complex environments where the system is too large to be modeled entirely by high-level quantum mechanical (QM) methods. Multiscale modeling strategies, particularly hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, address this challenge by partitioning the system into different regions treated at different levels of theory. [8 from previous search, 9 from previous search] The chemically active core, where bond breaking or formation occurs, is described with accurate but computationally expensive QM methods, while the surrounding environment (e.g., solvent, protein scaffold) is treated with more efficient classical MM force fields. [8 from previous search]

This hybrid approach provides a balance between accuracy and computational feasibility, making it a powerful tool for studying catalysis, enzyme reactions, and material properties. [8 from previous search] For a molecule like this compound, multiscale modeling would be essential for simulating its behavior in a realistic environment, such as its interaction with a cell membrane or its role in a catalytic process within a zeolite or a metal-organic framework (MOF).

For instance, QM/MM simulations are widely used to investigate reaction mechanisms in enzymes and zeolites. [8 from previous search] The model can elucidate how the environment influences the reaction pathway and transition states. Similarly, the study of MOFs, which can incorporate pyridine-containing linkers, often requires multiscale approaches to understand phenomena like gas adsorption, swelling, and catalysis. [12 from previous search] The flexibility and reactivity of the framework, influenced by guest molecules, can be effectively modeled by treating the linker and active site at the QM level and the rest of the framework with MM. [12 from previous search] The development of sophisticated software packages has made these complex simulations more accessible, providing detailed insights into how molecules like this compound would behave in intricate chemical systems. [8 from previous search]

Coordination Chemistry of 3 Pyridinehexanol

3-Pyridinehexanol as a Ligand in Metal Complexes

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a hexanol group at the 3-position. The presence of both a nitrogen atom within the aromatic pyridine ring and an oxygen atom in the alcohol functional group allows for multiple modes of coordination with metal centers. mdpi.comnih.gov Pyridine-based alcohols are known for their variable coordination modes and reactivity, which can lead to the formation of both mononuclear and polynuclear complexes with various transition metals. nih.gov

Monodentate vs. Bidentate Coordination Modes

This compound can act as either a monodentate or a bidentate ligand.

Monodentate Coordination: In its most straightforward coordination mode, this compound can act as a monodentate ligand, bonding to a metal center through the lone pair of electrons on the nitrogen atom of the pyridine ring. stackexchange.comvaia.comvaia.com This type of coordination is common for pyridine and its derivatives, which are generally considered weak monodentate ligands capable of forming stable complexes. jscimedcentral.comjscimedcentral.com In this scenario, the hexanol chain would extend away from the metal center, potentially influencing the complex's solubility and steric properties.

Bidentate Coordination: The presence of the hydroxyl group on the hexanol chain introduces the possibility of bidentate coordination. mdpi.comresearchgate.net Upon deprotonation of the alcohol, the resulting alkoxide oxygen can coordinate to the metal center along with the pyridine nitrogen, forming a chelate ring. sacredheart.eduosti.gov This N,O-bidentate chelation is a well-documented coordination mode for pyridine-alcohol ligands and leads to the formation of more stable complexes due to the chelate effect. mdpi.comresearchgate.net The length of the hexyl chain in this compound would result in a large and flexible chelate ring.

The coordination mode adopted by this compound would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Chelation and Denticity Considerations

The ability of a ligand to bind to a central metal atom through more than one donor atom is known as chelation, and the number of donor atoms is referred to as its denticity. msu.edu

Denticity: As a monodentate ligand, this compound has a denticity of one. stackexchange.comvaia.com When it coordinates as a chelating ligand through both the pyridine nitrogen and the deprotonated hydroxyl oxygen, it functions as a bidentate ligand, with a denticity of two. mdpi.comresearchgate.netlibretexts.org Polydentate ligands, particularly those that form chelate rings, generally form more stable metal complexes compared to their monodentate counterparts. libretexts.org

Synthesis and Characterization of Metal-3-Pyridinehexanol Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other pyridine-alcohol ligands. A common method involves the reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.comajol.infobhu.ac.in The reaction stoichiometry and conditions, such as temperature and the use of a base for deprotonation of the alcohol group, would be critical in determining the final product. rsc.org For instance, the synthesis of pyridine alkoxide-ligated metal complexes often involves the use of a base to facilitate the deprotonation of the hydroxyl group, enabling N,O-chelation. sacredheart.edu

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the pyridine ring and the C-O bond of the alcohol/alkoxide. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution, with shifts in the proton and carbon signals of the ligand indicating coordination. jscimedcentral.comekb.eg

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion. mdpi.com

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. jscimedcentral.comajol.info

Table 1: Hypothetical Characterization Data for a Metal-3-Pyridinehexanol Complex This table is illustrative and based on typical data for related pyridine-alcohol complexes.

Technique Expected Observation Reference
FT-IR (cm⁻¹) Shift in pyridine ring vibrations; Disappearance of O-H stretch (upon deprotonation); Appearance of M-N and M-O stretches. ekb.eg
¹H-NMR (ppm) Downfield shift of pyridine protons upon coordination. ekb.eg
UV-Vis (nm) d-d transitions and/or ligand-to-metal charge transfer bands, dependent on the metal ion. mdpi.com
Elemental Analysis Confirms the proposed formula, e.g., [M(3-Py-hex-O)₂(solvent)ₓ]. ajol.info

Electronic and Geometric Properties of Coordination Compounds

The electronic and geometric properties of metal-3-Pyridinehexanol complexes would be dictated by the metal ion's identity, its oxidation state, and the coordination mode of the ligand.

Electronic Properties: The pyridine ring can act as a π-acceptor, while the alkoxide group is a strong σ- and π-donor. sacredheart.eduosti.gov This combination allows pyridine-alcohol ligands to modulate the electronic properties of the metal center. sacredheart.edu The electronic spectra of these complexes would be characterized by d-d transitions for transition metals with partially filled d-orbitals and potentially intense charge-transfer bands. mdpi.com The specific energies of these transitions would depend on the ligand field strength and the geometry of the complex.

Geometric Properties: The coordination number and the nature of the ligand dictate the geometry of the complex. msu.edu

With monodentate coordination of this compound, the resulting geometry would depend on the number of ligands and the metal's preference (e.g., tetrahedral, square planar, or octahedral). jscimedcentral.com

As a bidentate N,O-chelating ligand, this compound would form a large, flexible chelate ring. For a metal with a coordination number of six, three such ligands could coordinate to form an octahedral complex. Alternatively, two bidentate ligands and two other monodentate ligands could also result in an octahedral geometry. researchgate.net The long hexyl chain could lead to steric interactions that influence the final geometry.

Table 2: Common Geometries in Coordination Compounds

Coordination Number Geometry Example Metal Ions
4 Tetrahedral Co(II), Zn(II)
4 Square Planar Ni(II), Pd(II), Pt(II)
6 Octahedral Co(III), Cr(III), Ru(II)

Source: jscimedcentral.comekb.eg

Catalytic Applications of Metal-3-Pyridinehexanol Complexes

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. acs.org Complexes with pyridine-alcohol ligands, in particular, have shown promise in several catalytic applications.

Oxidation Reactions: Palladium complexes with pyridine-carboxylate ligands have been shown to be efficient catalysts for the aerobic oxidation of alcohols. csic.es Ruthenium complexes with pyridine-alkoxide ligands have also demonstrated high catalytic activity in the dehydrogenative oxidation of secondary alcohols. rsc.org Given these precedents, metal complexes of this compound could potentially catalyze the oxidation of various substrates.

Polymerization: Cobalt catalysts supported by pyridinyl alcoholato ligands have been used for the polymerization of butadiene. mdpi.com

Cross-Coupling Reactions: Palladium(II) complexes with pyridine derivatives are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org

Water Oxidation: A significant area of research for pyridine alkoxide complexes is their application in water oxidation catalysis, which is a crucial step in artificial photosynthesis. sacredheart.eduosti.gov The strong electron-donating properties of these ligands can stabilize high-valent metal species, which are key intermediates in the catalytic cycle. sacredheart.edu

Table 3: Potential Catalytic Applications of Metal-3-Pyridinehexanol Complexes

Catalytic Reaction Relevant Metal Reference for Analogous Systems
Alcohol Oxidation Palladium, Ruthenium csic.esrsc.org
Polymerization Cobalt mdpi.com
Cross-Coupling Palladium acs.org
Water Oxidation Iridium, Manganese, Iron, Cobalt sacredheart.eduosti.gov

Supramolecular Chemistry Involving 3 Pyridinehexanol

Non-Covalent Interactions of 3-Pyridinehexanol

Non-covalent interactions are the primary forces driving the formation of supramolecular assemblies. acs.orgwikipedia.org Though weaker than covalent bonds, their collective action is fundamental to molecular recognition and self-assembly. wikipedia.orgmdpi.com For this compound, the key interactions are hydrogen bonding, π-π stacking, and a combination of electrostatic and van der Waals forces.

Hydrogen bonds are highly directional and are among the most crucial interactions in designing molecular crystals and functional materials. nih.govrsc.org The this compound molecule possesses both a strong hydrogen bond donor (the hydroxyl group, -OH) and a good hydrogen bond acceptor (the nitrogen atom of the pyridine (B92270) ring).

This combination facilitates the formation of a robust and frequently observed supramolecular heterosynthon: the alcohol-pyridine interaction (O-H···N). nih.govrsc.orgmdpi.com In the solid state, this interaction would likely be a dominant feature, linking molecules into chains or more complex networks. researchgate.net Studies on similar pyridine-alcohols show that the crystal packing is often dominated by this O-H···N heterosynthon, which can lead to the formation of infinite hydrogen-bonded chains. researchgate.net

In addition to the primary O-H···N interaction, the hydroxyl group can also form hydrogen bonds with another hydroxyl group (O-H···O), creating homodimers or chains, a common feature in alcohols. nih.gov The presence of multiple potential hydrogen bonding sites allows for the creation of diverse and stable three-dimensional networks. rsc.orgacs.orgacs.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupSynthon TypeResulting Motif
Hydroxyl (-OH)Pyridine Nitrogen (N)HeterosynthonO-H···N
Hydroxyl (-OH)Hydroxyl Oxygen (O)HomosynthonO-H···O
Pyridine C-HHydroxyl Oxygen (O)Weak HeterosynthonC-H···O

The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of crystal structures containing aromatic systems. iucr.orgrsc.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. mdpi.com

Van der Waals forces, specifically London dispersion forces, are particularly significant for the six-carbon alkyl (hexyl) chain. wikipedia.org These weak, non-directional forces arise from temporary fluctuations in electron density and are additive over the length of the chain. wikipedia.org In a crystal or self-assembled structure, these hydrophobic chains would likely align with each other to maximize these favorable van der Waals contacts, leading to segregated polar and nonpolar domains. This interplay between the polar "head" and the nonpolar "tail" is a defining characteristic of amphiphilic molecules.

Molecular Recognition Phenomena

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. wikipedia.org The distinct functional groups and amphiphilic nature of this compound enable it to participate in such phenomena, including host-guest chemistry and self-assembly.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule with a binding cavity and a smaller "guest" molecule. wikipedia.orgnih.gov While this compound is unlikely to act as a host itself due to its lack of a pre-organized cavity, its structure makes it an excellent candidate for a "guest" molecule.

The pyridine ring can fit into the hydrophobic cavities of various macrocyclic hosts, such as cyclodextrins or cucurbiturils, while also potentially coordinating to metal ions within larger host frameworks. wikipedia.orgmdpi.com For example, amphiphilic molecules based on azacalix acs.orgpyridine have been shown to form vesicles that can selectively recognize and bind guest molecules. acs.orgnih.govresearchgate.net In such a scenario, the pyridine head of this compound would bind within the host's cavity, driven by hydrogen bonding or hydrophobic interactions, while the hexyl tail could provide additional stabilizing van der Waals interactions with the host's superstructure or the surrounding medium.

Table 2: Potential Host-Guest Roles of this compound

RoleInteracting MoietyPotential Host TypeDriving Forces
GuestPyridine RingCyclodextrins, Calixarenes, CucurbiturilsHydrophobic effects, Hydrogen bonding, C-H-π interactions
GuestPyridine NitrogenMetallo-supramolecular cagesCoordination bonding
GuestFull MoleculePorous crystalline materials (MOFs)van der Waals forces, Hydrogen bonding

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. wikipedia.org The amphiphilic character of this compound—a hydrophilic pyridine-alcohol head and a hydrophobic hexyl tail—strongly predisposes it to self-assembly in aqueous solutions. acs.orgjst.go.jp

Similar to other amphiphilic pyridine derivatives, this compound molecules are expected to aggregate to minimize the unfavorable contact between their hydrophobic tails and water. mdpi.com This process can lead to the formation of various supramolecular structures, such as micelles or vesicles.

Micelles: In a spherical micelle, the hexyl tails would form a nonpolar core, shielded from the water by a shell composed of the polar pyridine-alcohol head groups.

Vesicles: Under certain conditions, these molecules could form bilayers, which then close upon themselves to form vesicles—hollow spheres with an aqueous core. Such structures, formed by azacalix acs.orgpyridine-based amphiphiles, have been demonstrated to be stable in aqueous media. acs.orgnih.govresearchgate.net

The specific morphology of the self-assembled structure would depend on factors such as concentration, temperature, and pH, which can alter the charge and hydrogen-bonding capacity of the head group. This controllable assembly makes such molecules interesting for applications in materials science and nanotechnology. jst.go.jpmdpi.com

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the supramolecular chemistry of This compound . Searches for its involvement in the formation of organized supramolecular entities or its application in dynamic covalent chemistry have not yielded any relevant scholarly articles, detailed research findings, or data suitable for creating the requested in-depth article.

The references found were limited to its synthesis and use as a chemical intermediate in other contexts, without any discussion of its self-assembly, hydrogen-bonding characteristics in a supramolecular framework, or participation in dynamic covalent systems.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound, as the foundational research for such an article appears to be absent from the public scientific domain.

Biological Activity Mechanisms of 3 Pyridinehexanol in Vitro Systems

Enzyme Inhibition and Activation Mechanisms in Recombinant Systems

There is a lack of specific research data on the inhibitory or activatory effects of 3-Pyridinehexanol on isolated enzymes in recombinant systems. Studies on other pyridine-containing compounds have shown various enzymatic interactions. For instance, research into the N-oxidation of 3-substituted pyridines has demonstrated inhibition by compounds like SKF525A and DPEA, as well as by n-octylamine nih.gov. However, these studies did not include this compound. Without dedicated enzymatic assays, it is not possible to determine if this compound acts as a competitive, non-competitive, or allosteric modulator of any specific enzyme.

Receptor Binding Studies at a Molecular Level

Specific receptor binding affinities and kinetic data for this compound are not available in the current body of scientific literature. Receptor binding assays are crucial for understanding how a compound might initiate a cellular response by interacting with cell surface or intracellular receptors revvity.comsci-hub.se. While extensive research has been conducted on the binding of various ligands to numerous receptors, including those for serotonin (B10506) and other neurotransmitters, no such studies have been published specifically for this compound nih.govupenn.edu. Therefore, its potential to bind to any known receptor and the affinity of such a hypothetical interaction remain unknown.

Cellular Pathway Modulation in Isolated Cell Lines

Investigations into how this compound may modulate specific cellular signaling pathways in isolated cell lines have not been reported. Understanding a compound's influence on pathways such as those involved in inflammation, cell proliferation, or apoptosis is fundamental to characterizing its biological activity. For example, studies on other compounds have detailed their effects on specific protein interactions and signal transduction cascades researchgate.net. However, in the absence of cell-based assays examining the effects of this compound on protein expression, phosphorylation events, or second messenger production, its impact on cellular function is entirely speculative.

Mechanistic Investigations in Model Microbial Systems

While some pyridine (B92270) derivatives have been investigated for their antimicrobial properties, specific mechanistic studies on this compound in model microbial systems like bacteria or fungi are not documented. Research on compounds such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown antibacterial activity, with investigations into their effects on bacterial morphology and growth dynamics nih.gov. Additionally, other research has identified hexanol and pyridine as volatile organic compounds produced by microbes, which can play a role in microbial communication and interactions vdoc.pubresearchgate.net. However, these findings are not directly applicable to the specific mechanisms of this compound. There is no information on whether this compound can inhibit microbial growth, disrupt biofilm formation, or interfere with other microbial processes.

Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Pyridinehexanol and its derivatives is expected to align with the principles of green chemistry, focusing on sustainability, efficiency, and reduced environmental impact. ijarsct.co.inrasayanjournal.co.in Traditional methods for pyridine (B92270) synthesis often involve harsh conditions and the use of stoichiometric oxidants, which are undesirable from an environmental perspective. researchgate.net Modern research is focused on developing catalytic, eco-friendly alternatives.

Emerging sustainable strategies that could be adapted for the synthesis of this compound include:

Multicomponent Reactions (MCRs): These reactions offer high atom economy and procedural simplicity by combining three or more reactants in a single step. researchgate.net Microwave-assisted MCRs, in particular, have been shown to produce pyridine derivatives with excellent yields (82-94%) in significantly reduced reaction times (2-7 minutes) compared to conventional heating. nih.govacs.org

Catalysis with Green Solvents: The use of ionic liquids as recyclable catalysts and solvents is a promising avenue. benthamscience.com These systems can enhance reaction efficiency and selectivity under milder conditions, minimizing energy consumption and the generation of hazardous byproducts. benthamscience.com

Use of Renewable Feedstocks: A significant leap in sustainable synthesis would involve utilizing renewable resources. For instance, processes are being developed for the thermo-catalytic conversion of glycerol (B35011) (a biodiesel byproduct) with ammonia (B1221849) over zeolite catalysts to produce pyridines, achieving carbon yields up to 35.6%. rsc.org Adapting such bio-based feedstocks could provide a truly sustainable pathway to 3-pyridine alkanols.

A prospective green synthesis route for this compound could involve a dehydrogenative condensation reaction, a strategy successfully used for synthesizing other functionalized pyridines from sustainable alcohol and amino alcohol precursors. sci-hub.st

Exploration of Advanced Catalytic Systems Based on this compound Derivatives

The structural features of this compound make it an attractive candidate for the development of advanced catalytic systems. The pyridine nitrogen atom can act as a ligand for a wide variety of transition metals, while the terminal hydroxyl group offers a site for immobilization or further modification.

Future research in this area is likely to focus on:

Homogeneous Catalysis: Pyridine derivatives are effective ligands for transition-metal catalysts, particularly palladium, in C-H activation and cross-coupling reactions like the Suzuki-Miyaura reaction. acs.orgnih.govacs.org The electronic properties of the pyridine ring can be tuned to control the activity and selectivity of the metal center. nih.gov Derivatives of this compound could be explored as ligands in such reactions, where the alkyl chain might influence solubility and catalyst stability.

Heterogeneous Catalysis: The terminal hydroxyl group of this compound provides a handle for grafting the molecule onto solid supports, such as silica (B1680970) or polymers. acs.org This immobilization would allow for the creation of recyclable, heterogeneous catalysts, combining the high selectivity of homogeneous systems with the practical advantages of easy separation and reuse.

Organocatalysis: The pyridine motif itself can function as an organocatalyst. Magnetic porous organic polymers incorporating pyridine scaffolds have been used to catalyze the synthesis of complex organic molecules under solvent-free conditions. rsc.org

Table 1: Examples of Catalytic Systems Based on Pyridine Derivatives
Catalyst/Ligand SystemMetal CenterCatalytic ApplicationKey Feature
Polymer-supported Pyridine LigandsPalladium (Pd)C(sp3)–H ArylationImmobilized ligand allows for catalyst recovery and reuse. acs.org
Pyridinophane MacrocyclesIron (Fe)Oxidation Reactions, Suzuki-Miyaura CouplingRigid macrocyclic structure stabilizes high oxidation states of the metal. unimi.it
[Pd(4-X-py)2Cl2] ComplexesPalladium (Pd)Suzuki-Miyaura, Heck ReactionsLigand basicity correlates with catalytic efficiency. nih.govacs.org
Triazine-based Magnetic Ionic Porous Organic PolymerN/A (Organocatalyst)Synthesis of Hybrid PyridinesOperates under solvent-free conditions with high efficiency. rsc.org

Integration into Functional Materials for Specific Chemical Applications

The unique combination of a polar aromatic head (pyridine) and a flexible, functional tail (hexanol) makes this compound a versatile building block for advanced functional materials. Research is anticipated in its application for chemical separation and sensing, excluding bulk material properties.

Porous Organic Polymers (POPs) for Separation: Pyridine-containing monomers can be polymerized to create POPs with high surface areas and tailored pore structures. rsc.orgresearchgate.net These materials are excellent candidates for gas capture and separation (e.g., CO2) and for adsorbing pollutants like organic dyes from aqueous solutions. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can provide specific interaction sites, enhancing selectivity. The hexanol chain of this compound could be used to modify the pore environment or to link the polymer to other materials.

Fluorescent Chemical Sensors: Pyridine derivatives are widely used in the development of fluorescent chemosensors for detecting toxic heavy metal ions. mdpi.com The pyridine nitrogen atoms act as binding sites for cations like Cu2+, Zn2+, Cr2+, and Hg2+. mdpi.comacs.org This coordination often leads to a change in the fluorescence of the molecule (quenching or enhancement), allowing for sensitive and selective detection. acs.org this compound could be functionalized with fluorophores to create novel sensors where the alkyl chain might modulate the sensor's solubility and accessibility to analytes in different media.

Functionalized Membranes: Aromatic polyethers containing pyridine units have been used to create membranes with high thermal and chemical stability for water filtration. nih.gov By incorporating sulfonated derivatives, the hydrophilicity and porosity of these membranes can be controlled. This compound could serve as a functional additive or surface modifier to impart specific binding properties to separation membranes.

Advanced Computational Design and Prediction for Molecular Engineering

Computational chemistry offers powerful tools to predict the properties of this compound derivatives and to guide the design of new molecules for specific applications, accelerating the experimental discovery process.

Density Functional Theory (DFT): DFT calculations are used to predict molecular geometries, vibrational frequencies, and electronic properties of pyridine derivatives. researchgate.netmaterialsciencejournal.org This method can be employed to calculate the heat of formation, judge aromatic stability, and understand the reactivity of this compound. researchgate.net For materials science applications, DFT can help predict how the molecule will interact with metal surfaces or other analytes, aiding in the design of catalysts and sensors. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. This is particularly useful for understanding how this compound and its derivatives would behave in complex environments, such as in solution or at a liquid-solid interface. rsc.orgresearchgate.net For example, MD simulations can predict the binding affinity and orientation of pyridine-based molecules in the active site of an enzyme or their interaction with a cell membrane, which is crucial for drug design. nih.gov Reactive force field (ReaxFF) MD can even simulate chemical reactions, providing insights into pyrolysis and combustion mechanisms of pyridine compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling is a sophisticated tool used in drug design to correlate the three-dimensional properties of molecules with their biological activity. nih.gov If initial biological screening data for this compound derivatives becomes available, QSAR models could be built to predict the activity of new, unsynthesized analogs, guiding synthetic efforts toward more potent compounds.

Further Mechanistic Investigations in In Vitro Biological Systems

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. researchgate.net Consequently, a significant future research direction for this compound is the investigation of its biological activity and mechanism of action in various in vitro systems.

Enzyme Inhibition: Pyridine-containing compounds are known to inhibit a wide range of clinically important enzymes. researchgate.net For example, different derivatives have shown inhibitory activity against cholinesterases, DNA gyrase, and fatty acid synthase (FASN). nih.govresearchgate.netacs.orgresearchgate.net Future studies could screen this compound and its derivatives against a panel of enzymes to identify potential therapeutic targets. Mechanistic studies would then follow to determine the mode of inhibition (e.g., competitive, uncompetitive) and to identify the specific molecular interactions responsible for the activity.

Antiproliferative Activity: Many pyridine hybrids have been evaluated for their anticancer properties against various human cancer cell lines, including lung, breast, and liver cancer cell lines. rsc.orgmdpi.comnih.govrsc.org The mechanisms often involve the inhibition of key cellular processes like tubulin polymerization or the activity of specific kinases. rsc.orgrsc.org Initial in vitro screening of this compound on cancer cell lines could reveal antiproliferative effects, which would warrant further mechanistic studies, such as cell cycle analysis and apoptosis assays, to understand how it induces cell death. nih.gov

Table 2: Examples of In Vitro Biological Activity of Pyridine Derivatives
Compound ClassBiological Target / AssayReported Activity (IC50)Potential Mechanism
Pyridine-Thiazole HybridsA549 Lung Cancer Cell Line0.66 µM - 16.03 µMEGFR Kinase Inhibition mdpi.com
Imidazo[1,2-a]pyridine-Thiazole HybridsNF-ĸB ActivityPotent InhibitionInhibition of Inflammatory Pathways mdpi.com
Pyridine Diamine DerivativesElectrophorus electricus Acetylcholinesterase (EeAChE)Ki = 0.58 µM - 8.3 µMMixed-type Enzyme Inhibition acs.org
Pyridine-Urea DerivativesMCF-7 Breast Cancer Cell LineIC50 = 26 µMVEGFR-2 Inhibition, Apoptosis Induction researchgate.net
Substituted 3-CyanopyridinesE. coli DNA Gyrase AIC50 = 1.68 µg/mLEnzyme Inhibition researchgate.net
Pyridine Derivative (SFA 22637550)HepG2 Liver Carcinoma Cell LineIC50 = 28 µMFatty Acid Synthase (FASN) Inhibition nih.gov

Q & A

Q. How can researchers structure a high-impact abstract on this compound to highlight methodological rigor and novelty?

  • Methodological Answer : Follow the "what, why, how" framework: (1) Define the compound and its relevance, (2) State the research gap (e.g., "mechanistic insights remain unclear"), (3) Summarize methods (e.g., "MD simulations combined with SPR"), and (4) Highlight key findings (e.g., "novel binding mode identified"). Limit jargon and ensure alignment with keywords for indexing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.